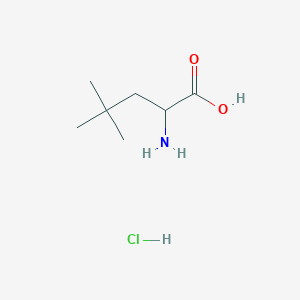

2-Amino-4,4-dimethylpentanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-4,4-dimethylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCONRVSNXDHMHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride discovery and history

An In-depth Technical Guide on (S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride: Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword

In the landscape of modern drug discovery and asymmetric synthesis, the demand for enantiomerically pure building blocks is insatiable. Among these, non-proteinogenic amino acids have carved out a significant niche, offering unique steric and electronic properties that are invaluable for tailoring the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. (S)-2-Amino-4,4-dimethylpentanoic acid, commonly known as L-tert-Leucine, and its hydrochloride salt, stands out as a premier example. Its defining feature, the bulky tert-butyl group, imparts significant steric hindrance, making it a powerful tool for inducing asymmetry in chemical transformations and a key component in the architecture of complex drug molecules. This guide provides an in-depth exploration of the historical development, synthetic evolution, and diverse applications of this pivotal chiral intermediate, tailored for researchers, scientists, and professionals in drug development.

The Genesis of a Chiral Workhorse: A History of Synthesis

The burgeoning field of medicinal chemistry, particularly in the development of antiviral and anti-cancer agents, spurred the need for more efficient and scalable synthetic routes.[2][3] This demand catalyzed a shift towards asymmetric synthesis and biocatalysis, marking a new era in the production of L-tert-Leucine. The development of enzymatic methods, in particular, has been a game-changer, offering high enantioselectivity, mild reaction conditions, and a more environmentally friendly footprint compared to their chemical counterparts.[4] Today, the synthesis of (S)-2-Amino-4,4-dimethylpentanoic acid is a showcase of the synergy between traditional organic chemistry and modern biotechnology.

Synthetic Methodologies: A Tale of Two Disciplines

The synthesis of enantiomerically pure (S)-2-Amino-4,4-dimethylpentanoic acid can be broadly categorized into chemical and enzymatic methods. The choice of method often depends on the desired scale, cost considerations, and the available expertise and equipment.

Chemical Synthesis: Precision in the Flask

Asymmetric chemical synthesis offers a high degree of control and predictability. One of the elegant approaches involves the diastereoselective alkylation of a chiral glycine enolate equivalent. The use of a chiral auxiliary, such as pseudoephedrine, allows for the introduction of the neopentyl group with a high degree of stereocontrol.

Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary

This protocol is based on the principles of asymmetric alkylation of pseudoephedrine glycinamide, a method known for its high diastereoselectivity.[5]

Step 1: Preparation of the Chiral Glycinamide Substrate

-

(S,S)-(+)-Pseudoephedrine is reacted with glycine methyl ester to form the corresponding pseudoephedrine glycinamide. This reaction typically proceeds without the need for protecting the glycine's amino group.[5]

Step 2: Diastereoselective Alkylation

-

The pseudoephedrine glycinamide is dissolved in an appropriate aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).

-

A strong base, such as lithium diisopropylamide (LDA), is added to deprotonate the α-carbon of the glycine moiety, forming a chiral lithium enolate.

-

Neopentyl bromide is then added as the electrophile. The bulky pseudoephedrine auxiliary directs the incoming electrophile to one face of the enolate, leading to a high diastereomeric excess of the desired product.

-

The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride.

Step 3: Hydrolysis and Isolation of the Product

-

The alkylated pseudoephedrine amide is subjected to acidic or basic hydrolysis to cleave the chiral auxiliary and liberate the free amino acid.

-

The (S)-2-Amino-4,4-dimethylpentanoic acid is then isolated and purified. The chiral auxiliary can often be recovered and recycled.

-

To obtain the hydrochloride salt, the free amino acid is dissolved in a suitable solvent and treated with hydrochloric acid.

Caption: Asymmetric synthesis workflow for L-tert-Leucine.

Enzymatic Synthesis: Nature's Catalytic Power

Enzymatic methods have become increasingly prevalent for the synthesis of L-tert-Leucine due to their exceptional enantioselectivity (>99% ee), mild operating conditions, and reduced environmental impact.[4] The most common approach is the reductive amination of trimethylpyruvate (TMP) catalyzed by Leucine Dehydrogenase (LeuDH).

Key Principles of LeuDH-Catalyzed Synthesis

Leucine dehydrogenase (EC 1.4.1.9) is an NAD⁺-dependent enzyme that catalyzes the reversible oxidative deamination of branched-chain L-amino acids.[6] For synthetic purposes, the reverse reaction, reductive amination, is exploited. In the presence of ammonia and the reduced cofactor NADH, LeuDH stereoselectively converts the α-keto acid, trimethylpyruvate, into L-tert-Leucine.[2]

A critical aspect of this process is the regeneration of the expensive NADH cofactor. This is typically achieved by coupling the primary reaction with a secondary enzymatic reaction. For instance, formate dehydrogenase (FDH) can be used to oxidize formate to carbon dioxide, concomitantly reducing NAD⁺ to NADH. Alternatively, glucose dehydrogenase (GDH) can be employed to oxidize glucose.

Experimental Protocol: Whole-Cell Biocatalysis for L-tert-Leucine Production

This protocol describes a whole-cell biocatalysis approach, which circumvents the need for enzyme purification and cofactor addition by using engineered E. coli cells that co-express both LeuDH and a cofactor-regenerating enzyme like GDH.[2][4]

Step 1: Preparation of the Biocatalyst

-

E. coli cells are engineered to co-express the genes for Leucine Dehydrogenase and Glucose Dehydrogenase.

-

The cells are cultured in a suitable growth medium and induced to express the enzymes.

-

The cells are then harvested by centrifugation and can be used directly as a whole-cell biocatalyst.

Step 2: Bioconversion Reaction

-

A reaction vessel is charged with water, glucose (as the co-substrate for cofactor regeneration), trimethylpyruvate (the substrate), and an ammonium salt (e.g., NH₄Cl) as the amine source.[4]

-

The pH of the mixture is adjusted to an optimal range for the enzymes (typically around 8.0-8.5).

-

The whole-cell biocatalyst is added to the reaction mixture.

-

The reaction is maintained at a controlled temperature (e.g., 30-37 °C) with gentle agitation. The pH is monitored and adjusted as needed, often with the addition of aqueous ammonia, which also serves as the amine donor.[4]

Step 3: Product Isolation and Conversion to Hydrochloride Salt

-

Upon completion of the reaction (monitored by HPLC), the biocatalyst is removed by centrifugation or filtration.

-

The resulting solution is typically acidified to precipitate proteins, which are then removed.

-

The pH of the supernatant is adjusted to the isoelectric point of L-tert-Leucine (around 5.9) to induce crystallization.[4]

-

The crystalline L-tert-Leucine is collected by filtration.

-

To obtain the hydrochloride salt, the purified L-tert-Leucine is dissolved in a minimal amount of water, and a stoichiometric amount of concentrated hydrochloric acid is added. The solution is then concentrated, and the hydrochloride salt is crystallized, often by the addition of a less polar solvent like isopropanol.

Caption: Coupled enzymatic system for L-tert-Leucine synthesis.

Physicochemical Properties and Characterization

The hydrochloride salt of (S)-2-Amino-4,4-dimethylpentanoic acid is a white crystalline solid that is generally more soluble in aqueous solutions than its free amino acid form.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₄ClNO₂ | [7] |

| Molecular Weight | 167.63 g/mol | [7] |

| CAS Number | 139163-43-2 | [7] |

| Melting Point | >300 °C | [7] |

| Appearance | White to off-white crystalline powder | [8] |

| Storage | Room temperature, under inert atmosphere | [7][8] |

Applications in Drug Discovery and Asymmetric Catalysis

The unique steric bulk of the tert-butyl group makes L-tert-Leucine a highly sought-after building block in several areas of chemical science.

Pharmaceutical Intermediates

L-tert-Leucine is a key precursor for a variety of active pharmaceutical ingredients (APIs). Its incorporation into a drug candidate can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation. Furthermore, its hydrophobicity can improve membrane permeability.

-

Anti-HIV Agents: It is a crucial component in the synthesis of protease inhibitors, where the bulky side chain can effectively interact with the hydrophobic pockets of the enzyme's active site.[2]

-

Anti-Cancer Drugs: L-tert-Leucine derivatives are being investigated for their potential as anti-tumor agents.[2][3]

-

Synthetic Cannabinoid Receptor Agonists (SCRAs): In the field of neuroscience research, L-tert-Leucine amides have been used to create potent and selective ligands for cannabinoid receptors. Structure-activity relationship studies have shown that the tert-leucinamide moiety often confers higher affinity and potency compared to other amino acid-derived side chains.[9]

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The well-defined stereochemistry and steric hindrance of L-tert-Leucine make it an excellent starting material for the synthesis of chiral auxiliaries and ligands for asymmetric catalysis.

-

Chiral Ligands: It is a precursor for the synthesis of ligands like (S)-tert-butylPHOX, which are used in transition metal-catalyzed asymmetric reactions.

-

Organocatalysis: The bulky side chain serves as an effective stereodirecting group in organocatalysts, facilitating a wide range of enantioselective transformations.[2]

| Application Area | Example | Significance |

| Antiviral Drugs | HIV Protease Inhibitors | The tert-butyl group mimics the side chain of leucine or valine, providing crucial hydrophobic interactions within the enzyme active site.[2] |

| Oncology | Novel Anti-Cancer Agents | Incorporation can enhance metabolic stability and cellular uptake.[2][3] |

| Neuroscience | Synthetic Cannabinoid Receptor Agonists (e.g., ADB-BUTINACA) | The L-tert-leucinamide side chain is a key structural feature for high potency at CB1 and CB2 receptors.[9] |

| Asymmetric Catalysis | (S)-tert-butylPHOX Ligand | Used in highly enantioselective metal-catalyzed reactions. |

Conclusion and Future Outlook

(S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride has transitioned from a synthetically challenging curiosity to a readily accessible and indispensable tool in the arsenal of medicinal and synthetic chemists. The evolution of its synthesis, from classical resolution to highly efficient enzymatic processes, highlights the progress in chemical sciences. As the pursuit of more complex and stereochemically defined molecules continues, the importance of chiral building blocks like L-tert-Leucine will only grow. Its unique structural properties ensure its continued role in the development of next-generation pharmaceuticals and novel catalytic systems, making it a cornerstone of modern asymmetric chemistry.

References

- Gopishetty, S., et al. (2008). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Biotechnology and Bioprocess Engineering, 13(6), 693-698.

- ChemicalBook. (n.d.). L-tert-Leucine synthesis. ChemicalBook.

- Cui, Y., et al. (2021). Enhanced catalytic efficiency and coenzyme affinity of leucine dehydrogenase by comprehensive screening strategy for L-tert-leucine synthesis.

- Google Patents. (n.d.). CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine.

- Hashimoto, S., et al. (1981). Asymmetric syntheses using tert-leucine. 1. An asymmetric synthesis of .beta.-substituted aldehydes via 1,4-addition of Grignard reagents to chiral .alpha.,.beta.-unsaturated aldimines. Journal of the American Chemical Society, 103(25), 7555-7557.

- Google Patents. (n.d.). US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine.

- Ghisalba, O., et al. (1985). Enzyme-assisted Preparation of D-tert.Leucine.

- Ouyang, L., et al. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology.

- Sigma-Aldrich. (n.d.). L-tert-Leucine 99 20859-02-3. Sigma-Aldrich.

- ChemicalBook. (2022). L-tert-Leucine hydrochloride | 139163-43-2. ChemicalBook.

- Myers, A. G., et al. (2004). Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide. Organic Syntheses.

- TCI Chemicals. (n.d.). L-tert-Leucine Methyl Ester Hydrochloride | 63038-27-7. TCI Chemicals.

- Cannaert, A., et al. (2022). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. RSC Medicinal Chemistry, 13(1), 113-124.

Sources

- 1. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine - Google Patents [patents.google.com]

- 4. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]

- 7. L-tert-Leucine hydrochloride | 139163-43-2 [chemicalbook.com]

- 8. L-tert-Leucine Methyl Ester Hydrochloride | 63038-27-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4,4-dimethylpentanoic acid hydrochloride (CAS 57224-50-7)

This guide provides a comprehensive technical overview of 2-Amino-4,4-dimethylpentanoic acid hydrochloride, a non-proteinogenic amino acid of significant interest to researchers and professionals in drug development. Also known by synonyms such as (S)-2-Amino-4,4-dimethylpentanoic acid, L-α-Neopentylglycine, and γ-Methyl-L-leucine, this molecule's unique structural features offer valuable properties for peptide synthesis and the rational design of therapeutic agents. We will delve into its synthesis, purification, characterization, and a key application in the development of next-generation cancer therapeutics, explaining the scientific rationale behind the described methodologies.

Physicochemical Properties and Structural Attributes

This compound is a chiral compound, with the (S)-enantiomer being the most commonly utilized form in biological applications. The defining feature of this amino acid is the bulky tert-butyl group on the side chain, which imparts significant hydrophobicity and steric hindrance. These characteristics are crucial for its applications in peptide design, as they can influence peptide conformation, stability, and interaction with biological targets.[1]

| Property | Value | Source |

| CAS Number | 57224-50-7 | [2][3] |

| Molecular Formula | C₇H₁₆ClNO₂ | [4] |

| Molecular Weight | 181.66 g/mol | [4] |

| IUPAC Name | (2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water, slightly soluble in ethanol | [5] |

| SMILES | CC(C)(C)CN.Cl | [2] |

| InChI Key | LPBSHGLDBQBSPI-YFKPBYRVSA-N | [2] |

Synthesis and Purification: A Guided Protocol

The synthesis of enantiomerically pure 2-Amino-4,4-dimethylpentanoic acid is most effectively achieved through a modified asymmetric Strecker synthesis, followed by enzymatic resolution. This approach is favored for its control over stereochemistry, which is paramount for biological applications.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids from an aldehyde, ammonia, and cyanide.[6][7][8][9] The asymmetric variant utilizes a chiral auxiliary to induce stereoselectivity.

Experimental Protocol:

-

Imine Formation: 3,3-Dimethylbutanal (the aldehyde precursor) is reacted with a chiral amine, such as (S)-(-)-α-methylbenzylamine, in an appropriate solvent like methanol. This reaction forms a chiral imine. The choice of a chiral amine is the critical step that dictates the stereochemical outcome of the synthesis.

-

Cyanide Addition: To the solution containing the chiral imine, a source of cyanide, such as trimethylsilyl cyanide (TMSCN), is added. The cyanide anion attacks the imine carbon, leading to the formation of a chiral α-aminonitrile. This addition is diastereoselective due to the steric influence of the chiral auxiliary.

-

Hydrolysis and Auxiliary Removal: The α-aminonitrile is then subjected to acidic hydrolysis (e.g., with 6M HCl). This step serves two purposes: it hydrolyzes the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, which can often be recovered and recycled. This results in a racemic mixture of the amino acid amide.

Enzymatic Deamidation for Chiral Resolution

To obtain the desired (S)-enantiomer, enzymatic deamidation is employed. This method offers high selectivity and avoids the harsh conditions of chemical resolution methods.[10][11]

Experimental Protocol:

-

Enzyme Selection: An aminopeptidase with high stereoselectivity for the L-amino acid amide is chosen.

-

Deamidation Reaction: The racemic amino acid amide is dissolved in a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), and the selected enzyme is added. The enzyme specifically hydrolyzes the amide bond of the (S)-enantiomer to the corresponding carboxylic acid, leaving the (R)-enantiomer amide unreacted.

-

Separation: The resulting mixture contains the (S)-amino acid and the (R)-amino acid amide. This difference in chemical properties allows for their separation. Acidification of the solution will protonate the amino group of the (S)-amino acid, making it more water-soluble, while the (R)-amide can be extracted with an organic solvent.

Purification and Hydrochloride Salt Formation

The final purification of the (S)-amino acid is typically achieved by ion-exchange chromatography or crystallization.[12][13][14][15]

Experimental Protocol:

-

Ion-Exchange Chromatography: The aqueous solution containing the (S)-amino acid is passed through a cation-exchange resin. The amino acid binds to the resin, and impurities can be washed away. The pure amino acid is then eluted with a dilute base, such as ammonium hydroxide.

-

Crystallization and Salt Formation: The eluted solution is evaporated to dryness. The resulting free amino acid is then dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol). Cooling the solution will induce the crystallization of the pure this compound. The crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The ¹H NMR spectrum would be expected to show a characteristic singlet for the tert-butyl protons, and multiplets for the methylene and methine protons.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the final product.[16][17][18][19][20] A chiral stationary phase is used to separate the (S) and (R) enantiomers, allowing for the quantification of the enantiomeric excess.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for analyzing amino acids.

Application in Drug Development: Targeting the Anaphase-Promoting Complex/Cyclosome (APC/C)

A significant application of 2-Amino-4,4-dimethylpentanoic acid is in the design of peptide-based inhibitors of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that regulates cell cycle progression.[1][21][22][23][24][25][26][27][28] The APC/C is a promising target for anti-cancer therapies due to its essential role in mitosis.[4][29][30]

The APC/C Signaling Pathway

The APC/C, in conjunction with its co-activator Cdc20, recognizes substrates containing specific degradation motifs, most notably the "destruction box" (D-box).[31][32][33][34][35] Upon recognition, the APC/C polyubiquitinates the substrate, targeting it for degradation by the proteasome. This degradation of key cell cycle regulators, such as securin and mitotic cyclins, is essential for the transition from metaphase to anaphase.[1][23]

Rationale for Incorporating 2-Amino-4,4-dimethylpentanoic acid

Researchers have rationally designed peptide inhibitors that mimic the D-box motif to block the substrate-binding site on Cdc20.[21][22][26][28] The incorporation of 2-Amino-4,4-dimethylpentanoic acid at a key position within these D-box peptides has been shown to significantly enhance their binding affinity and inhibitory potency.[22] The bulky and hydrophobic tert-butyl side chain of this unnatural amino acid can better occupy a hydrophobic pocket on the surface of Cdc20 that is not optimally filled by natural amino acids. This improved steric and hydrophobic interaction leads to a more potent inhibition of the APC/C-Cdc20 complex, preventing the degradation of its substrates and ultimately arresting the cell cycle. This makes peptides containing 2-Amino-4,4-dimethylpentanoic acid promising leads for the development of novel anti-cancer drugs.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable building block for chemical biologists and medicinal chemists. Its unique structural properties, combined with established methods for its stereoselective synthesis, make it a powerful tool for modulating biological systems. The successful application of this unnatural amino acid in the development of potent inhibitors of the APC/C underscores its potential in the design of novel therapeutics, particularly in the field of oncology. This guide has provided a detailed overview of its synthesis, characterization, and a key application, offering a foundation for further research and development efforts.

References

-

Development of D-box peptides to inhibit the Anaphase Promoting Complex/Cyclosome. (2025, January 28). eLife. [Link]

-

Development of D-box peptides to inhibit the anaphase-promoting complex/cyclosome. bioRxiv. [Link]

-

The Mitotic Checkpoint Complex controls the association of Cdc20 regulatory protein with the ubiquitin ligase APC/C in mitosis. (2024, September 4). Journal of Biological Chemistry. [Link]

-

Anaphase-promoting complex. Wikipedia. [Link]

-

APC/C Signaling Pathway. Creative Diagnostics. [Link]

-

Roles of the anaphase-promoting complex/cyclosome and of its activator Cdc20 in functional substrate binding. (2006, February 2). Proceedings of the National Academy of Sciences. [Link]

-

Mechanism of APC/CCDC20 activation by mitotic phosphorylation. (2016, April 25). Proceedings of the National Academy of Sciences. [Link]

-

Multiple mechanisms determine the order of APC/C substrate degradation in mitosis. (2014, October 6). The Journal of Cell Biology. [Link]

-

Substrate Recognition by the Cdh1 Destruction Box Receptor Is a General Requirement for APC/CCdh1-mediated Proteolysis. Journal of Biological Chemistry. [Link]

-

Motifs targeted by APC/C. Wikipedia. [Link]

-

The Anaphase-Promoting Complex/Cyclosome Is a Cellular Ageing Regulator. (2022, December 5). MDPI. [Link]

-

Development of D-box peptides to inhibit the anaphase-promoting complex/cyclosome. (2025, September 1). eLife. [Link]

-

Mitotic Regulation of the APC Activator Proteins CDC20 and CDH1. (2017, October 13). Molecular Cell. [Link]

-

Intricate Regulatory Mechanisms of the Anaphase-Promoting Complex/Cyclosome and Its Role in Chromatin Regulation. (2021, May 24). Frontiers in Cell and Developmental Biology. [Link]

-

Structures of APC/CCdh1 with substrates identify Cdh1 and Apc10 as the D-box co-receptor. The EMBO Journal. [Link]

-

Structural analysis of human Cdc20 supports multisite degron recognition by APC/C. Proceedings of the National Academy of Sciences. [Link]

-

Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (2024). Scientific Research Publishing. [Link]

-

(PDF) Development of D-box peptides to inhibit the Anaphase Promoting Complex/Cyclosome. (2025, October 18). ResearchGate. [Link]

-

HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

-

Amino Acid Purification. Column Chromatography. [Link]

-

Analyses of amino acids, Enantiomeric purity. CAT. [Link]

-

Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. [Link]

-

How can I purify my synthesised unnatural aliphatic amino acid?. (2017, March 5). ResearchGate. [Link]

-

2-Amino-4-methylpentanoic acid (L). ChemBK. [Link]

-

Strecker Synthesis. Master Organic Chemistry. [Link]

-

Deamidation. Wikipedia. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

-

A Sustainable Green Enzymatic Method for Amide Bond Formation. (2023, July 28). MDPI. [Link]

-

(PDF) Separation and Purification of Amino Acids. ResearchGate. [Link]

-

Strecker Synthesis. Organic Chemistry Portal. [Link]

-

Food proteins modified by deamidation for enhanced functionality and processability reported since 2000s …. ResearchGate. [Link]

-

Separation and Refining of Amino acids. DIAION. [Link]

-

Combination of Enzymatic Oxidation of Amino Acid and Native Chemical Ligation with Hydroxylamine for Amide Formation toward a One-pot Process. (2021, September 15). Chemistry Letters. [Link]

-

(2S)-2-Amino-4,4-dimethylpentanoic acid. PubChem. [Link]

-

Deamidation of Amino Acids on the Surface of Adeno-Associated Virus Capsids Leads to Charge Heterogeneity and Altered Vector Function. (2018, October 18). Molecular Therapy. [Link]

-

Overview of Strecker Amino Acid Synthesis. (2018, October 30). News-Medical.net. [Link]

-

The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. [Link]

-

BindingDB BDBM18147 2-amino-4,4-dimethylpentanoic acid. BindingDB. [Link]

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. (2S)-2-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 194032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 57224-50-7: (2S)-2-Amino-4,4-dimethylpentanoic acid [cymitquimica.com]

- 4. Functional analysis of Cdc20 reveals a critical role of CRY box in mitotic checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. news-medical.net [news-medical.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Deamidation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. column-chromatography.com [column-chromatography.com]

- 13. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. diaion.com [diaion.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. scirp.org [scirp.org]

- 18. phenomenex.com [phenomenex.com]

- 19. Analyses of amino acids, Enantiomeric purity [cat-online.com]

- 20. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of D-box peptides to inhibit the Anaphase Promoting Complex/Cyclosome [elifesciences.org]

- 22. Development of D-box peptides to inhibit the anaphase-promoting complex/cyclosome - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anaphase-promoting complex - Wikipedia [en.wikipedia.org]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. The Anaphase-Promoting Complex/Cyclosome Is a Cellular Ageing Regulator [mdpi.com]

- 26. Development of D-box peptides to inhibit the anaphase-promoting complex/cyclosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Intricate Regulatory Mechanisms of the Anaphase-Promoting Complex/Cyclosome and Its Role in Chromatin Regulation [frontiersin.org]

- 28. researchgate.net [researchgate.net]

- 29. The Mitotic Checkpoint Complex controls the association of Cdc20 regulatory protein with the ubiquitin ligase APC/C in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pnas.org [pnas.org]

- 31. rupress.org [rupress.org]

- 32. Substrate Recognition by the Cdh1 Destruction Box Receptor Is a General Requirement for APC/CCdh1-mediated Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Motifs targeted by APC/C - Wikipedia [en.wikipedia.org]

- 34. Structures of APC/CCdh1 with substrates identify Cdh1 and Apc10 as the D-box co-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 35. pnas.org [pnas.org]

"2-Amino-4,4-dimethylpentanoic acid hydrochloride" synonyms and alternative names

An In-Depth Technical Guide to 2-Amino-4,4-dimethylpentanoic Acid Hydrochloride and Its Derivatives

Introduction: Navigating the Nomenclature of a Unique Amino Acid Analog

This compound is a synthetic amino acid derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural feature, a bulky tert-butyl group, imparts specific steric and lipophilic properties that researchers can leverage in the design of novel peptides and small molecule therapeutics. This guide provides a comprehensive overview of this compound, its various synonyms and identifiers, physicochemical properties, a representative synthetic workflow, and its applications in the development of new pharmaceutical agents.

It is important to distinguish this compound from structurally related but distinct molecules that may appear in search results. One such example is L-Leucine tert-butyl ester hydrochloride, which is an ester of the natural amino acid leucine and not an analog with a dimethylpentyl backbone. The focus of this guide is on the hydrochloride salt of 2-amino-4,4-dimethylpentanoic acid, often referred to by various trivial names in the literature.

Synonyms and Alternative Names

A clear understanding of the different names and identifiers for 2-Amino-4,4-dimethylpentanoic acid and its salts is crucial for a comprehensive literature search and for sourcing the compound. The free amino acid, particularly the L-enantiomer ((2S)-2-amino-4,4-dimethylpentanoic acid), is more commonly referenced with a variety of synonyms.

The hydrochloride salt is formed by the protonation of the amino group. While a specific CAS number for the hydrochloride salt of the L-isomer was not prominently found in the initial search, the CAS number for the D-isomer hydrochloride is 2411760-76-2[1]. The free L-amino acid is identified by CAS number 57224-50-7[2][3][4][5].

Here is a list of common synonyms and alternative names for the free amino acid, which are often used interchangeably in literature to refer to the core structure:

-

Systematic IUPAC Name: (2S)-2-amino-4,4-dimethylpentanoic acid[2]

-

Common Synonyms:

The D-isomer, (2R)-2-amino-4,4-dimethylpentanoic acid, is also available and has its own set of identifiers, with the CAS number 88319-43-1[6]. Its synonyms include 4-Methyl-D-leucine and 3-tert-butyl-D-alanine[6].

Physicochemical Properties

The physicochemical properties of 2-Amino-4,4-dimethylpentanoic acid are influenced by the presence of both a hydrophilic amino acid backbone and a hydrophobic tert-butyl group. The hydrochloride salt form generally exhibits increased water solubility compared to the free amino acid. The properties of the free L-amino acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | [2][3][5] |

| Molecular Weight | 145.20 g/mol | [2][5] |

| Appearance | White to off-white solid/powder | [5] |

| Solubility | Soluble in water | [5][7] |

| Stereochemistry | Available as L ((S)) and D ((R)) enantiomers | [2][6] |

| CAS Number (L-isomer) | 57224-50-7 | [2][3][4][5] |

| CAS Number (D-isomer) | 88319-43-1 | [6] |

| CAS Number (D-isomer HCl) | 2411760-76-2 | [1] |

Synthesis of α-Amino Acids: A General Overview

The synthesis of α-amino acids in the laboratory can be achieved through various methods. One of the classic and most fundamental approaches is the Strecker synthesis. However, for a more controlled and stereospecific synthesis, methods like the Hell-Volhard-Zelinskii reaction followed by amination are employed.[8] This two-step process begins with the α-bromination of a carboxylic acid, followed by an SN2 reaction with ammonia to introduce the amino group.[8]

Below is a conceptual workflow for the synthesis of an α-amino acid, which can be adapted for the preparation of 2-Amino-4,4-dimethylpentanoic acid.

Experimental Protocol Considerations:

-

Step 1: α-Bromination: The Hell-Volhard-Zelinskii reaction is a well-established method for the α-bromination of carboxylic acids. The use of a catalytic amount of PBr3 is crucial for the reaction to proceed.

-

Step 2: Amination: The introduction of the amino group is typically achieved by reacting the α-bromo acid with an excess of ammonia. This is an SN2 reaction, and the use of excess ammonia helps to minimize the formation of di- and tri-alkylated byproducts. This step generally produces a racemic mixture of the amino acid.

-

Step 3: Resolution (Optional but often necessary): If a specific enantiomer is required for a biological application, a resolution step must be introduced after the amination. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and then liberation of the desired amino acid enantiomer.

-

Step 4: Hydrochloride Salt Formation: The final step involves the treatment of the free amino acid with hydrochloric acid, typically in a non-aqueous solvent like diethyl ether, to precipitate the hydrochloride salt.

Applications in Drug Development and Research

The unique structure of 2-Amino-4,4-dimethylpentanoic acid makes it a valuable building block in medicinal chemistry. Its incorporation into peptides or small molecules can significantly alter their pharmacological properties.

1. Peptide-Based Therapeutics:

Amino acids are the fundamental components of peptides and proteins.[9] The use of unnatural amino acids, like 2-Amino-4,4-dimethylpentanoic acid, in peptide synthesis can lead to several advantages:[9]

-

Increased Proteolytic Stability: The bulky tert-butyl group can sterically hinder the approach of proteases, enzymes that degrade peptides, thereby increasing the in vivo half-life of the peptide drug.

-

Conformational Constraint: The steric bulk of the side chain can restrict the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.

-

Modulation of Lipophilicity: The hydrophobic tert-butyl group can increase the overall lipophilicity of a peptide, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. This can be particularly useful for improving cell membrane permeability.

2. Prodrug Design:

Amino acids are often used in prodrug strategies to improve the physicochemical and pharmacokinetic properties of a parent drug.[] The amino and carboxylic acid groups of 2-Amino-4,4-dimethylpentanoic acid can be used as handles to temporarily link it to a drug molecule. Upon administration, endogenous enzymes can cleave this linkage, releasing the active drug. This approach can be used to enhance solubility, improve stability, and target drug delivery.[]

3. Research in Metabolic Pathways:

As a derivative of the essential amino acid leucine, 2-Amino-4,4-dimethylpentanoic acid and its analogs can be used as chemical probes to study amino acid metabolism and transport. For example, a related compound, L-Leucine tert-butyl ester, has been shown to increase the phosphorylation of the mTORC1 substrate p70 ribosomal S6 kinase (p70S6K) and inhibit leucine uptake.[11]

Conclusion

This compound is a versatile synthetic amino acid with significant potential in drug discovery and development. Its unique steric and electronic properties make it a valuable tool for medicinal chemists seeking to modulate the properties of peptides and small molecules. A thorough understanding of its nomenclature, physicochemical properties, and synthetic routes is essential for its effective application in the design of next-generation therapeutics. As research into peptide and protein therapeutics continues to expand, the importance of such custom-designed amino acid building blocks is set to grow.[9][12]

References

- Vertex AI Search. (n.d.). L-Leucine tert-Butyl Ester Hydrochloride, 1 gram, Each. Retrieved February 18, 2026.

-

PubChem. (n.d.). (2S)-2-Amino-4,4-dimethylpentanoic acid. Retrieved February 18, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4-hydroxy-2,4-dimethylpentanoic acid. Retrieved February 18, 2026, from [Link]

-

ChemBK. (n.d.). 2-Amino-4-methylpentanoic acid, (S)-. Retrieved February 18, 2026, from [Link]

-

UNII. (n.d.). 06CA9QMG6Z. Retrieved February 18, 2026, from [Link]

-

PubChem. (n.d.). 4-Methyl-D-leucine. Retrieved February 18, 2026, from [Link]

-

P212121 Store. (n.d.). DL-Leucine methyl ester hydrochloride | CAS 6322-53-8. Retrieved February 18, 2026, from [Link]

-

Chemistry LibreTexts. (2024, July 30). 26.4: Synthesis of Amino Acids. Retrieved February 18, 2026, from [Link]

-

ResearchGate. (2025, August 9). Synthesis of 2-Amino-4-aryl-3-cyano-4H-pyrano and 2-Amino-3-cyanothieno Derivatives of Cyclopentanonopimaric Acid | Request PDF. Retrieved February 18, 2026, from [Link]

-

PubMed. (2000, September 15). Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. Retrieved February 18, 2026, from [Link]

Sources

- 1. 2411760-76-2 | (2R)-2-amino-4,4-dimethylpentanoic acid hydrochloride [aaronchem.com]

- 2. (2S)-2-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 194032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 57224-50-7: (2S)-2-Amino-4,4-dimethylpentanoic acid [cymitquimica.com]

- 4. 57224-50-7|(S)-2-Amino-4,4-dimethylpentanoic acid|BLD Pharm [bldpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4-Methyl-D-leucine | C7H15NO2 | CID 6950508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Applications of Amino Acid Analysis in Pharmaceutical Research - Creative Proteomics [creative-proteomics.com]

Technical Guide: 4-Methyl-L-leucine hydrochloride Preliminary Investigation

Part 1: Executive Summary & Strategic Utility

4-Methyl-L-leucine hydrochloride (also known as

Core Applications:

-

Proteolytic Stability: The bulky tert-butyl-like side chain shields the peptide backbone from enzymatic hydrolysis.

-

Conformational Constraint: It restricts the

and -

Mechanistic Probing: It serves as a sterically demanding probe for leucine-sensing pathways (e.g., mTORC1, LAT1 transport), allowing researchers to decouple binding affinity from downstream metabolic processing.

This guide outlines the preliminary investigation protocols required to validate the material, optimize its synthetic incorporation, and interrogate its biological activity.

Part 2: Chemical Profile & Handling[1]

Before initiating synthesis or biological assays, the physicochemical properties of the hydrochloride salt must be verified to ensure compatibility with standard workflows.

Physicochemical Specifications[1]

| Property | Specification | Technical Note |

| IUPAC Name | (2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride | Often referred to as L-Neopentylglycine in older literature. |

| CAS Number | 57224-50-7 (Free Acid); Salt forms vary by vendor | Ensure you are working with the HCl salt for water solubility. |

| Molecular Formula | C | MW: 145.20 (Free Acid) + 36.46 (HCl) ≈ 181.66 g/mol . |

| Side Chain | Neopentyl group: -CH | Creates a "fat" hydrophobic pharmacophore. |

| Solubility | Water (>50 mg/mL), Methanol, DMSO | Critical: Poor solubility in pure DCM; requires DMF/NMP for SPPS. |

| Hygroscopicity | Moderate to High | Store in a desiccator at -20°C. Handle under inert gas if possible. |

Storage & Stability Protocol

-

Long-term Storage: -20°C, desiccated. The HCl salt is prone to absorbing atmospheric moisture, which can alter weighing accuracy during precise peptide coupling.

-

Solution Stability: Stock solutions in water or DMSO are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles which can degrade the salt form or induce precipitation.

Part 3: Synthetic Integration (Solid Phase Peptide Synthesis)

The incorporation of 4-Methyl-L-leucine is synthetically challenging due to the steric hindrance of the

Optimized Coupling Workflow (Fmoc-SPPS)

Objective: Achieve >99% coupling efficiency to preventing deletion sequences.

Reagents of Choice:

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . These are superior to HBTU/PyBOP for hindered amino acids.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

-

Solvent: DMF or NMP (N-Methyl-2-pyrrolidone) for better swelling and kinetics.

Protocol: The "Double-Couple" Strategy

-

Resin Preparation: Swell resin in DMF for 30 min.

-

Activation (In-situ):

-

Mix Fmoc-4-Me-Leu-OH (3.0 eq) with HATU (2.9 eq) in DMF.

-

Add DIEA (6.0 eq) immediately before adding to the resin.

-

-

Coupling 1: Shake for 2 hours at room temperature.

-

Checkpoint: Perform a Kaiser Test (ninhydrin). It will likely be slightly positive (light blue).

-

-

Coupling 2 (Re-coupling):

-

Drain and wash resin with DMF.

-

Repeat the activation and addition steps.

-

Coupling time: 1 hour (or use Microwave assistance: 75°C for 5 min).

-

-

Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to terminate deletion sequences.

Visualization: Steric Coupling Workflow

Figure 1: Decision tree for coupling sterically hindered 4-Methyl-L-leucine in SPPS.

Part 4: Analytical Validation

Validating the identity of 4-Methyl-L-leucine within a peptide requires specific attention to NMR signals, as the mass difference between Leu and 4-Me-Leu is small (+14 Da), which can sometimes be confused with methylation elsewhere (e.g., N-methylation).

NMR Signature

-

H NMR (D

-

The "Smoking Gun": Look for a sharp singlet integrating to 9 protons around 0.9 - 1.0 ppm .

-

Contrast: Standard Leucine shows two doublets (or a multiplet) for the

-methyls. The 4-Methyl-L-leucine possesses a tert-butyl group at the end of the side chain, which appears as a distinct singlet due to equivalent methyl rotation. -

-CH

-

Mass Spectrometry

-

ESI-MS: Observe the parent ion

. -

Fragmentation (MS/MS): In peptide sequencing, the immonium ion for Leucine is typically m/z 86. For 4-Methyl-L-leucine, look for a diagnostic immonium ion at m/z 100 (86 + 14).

Part 5: Biological Investigation Framework

Researchers often use 4-Methyl-L-leucine to study nutrient sensing (mTOR) and transport (LAT1). Because it is a structural analog, it may act as a substrate, an inhibitor, or an inert bystander.

Transport Assay (LAT1/SLC7A5)

To determine if 4-Methyl-L-leucine enters the cell via the System L transporter (LAT1), perform a competitive uptake assay.

Protocol:

-

Cell Line: HeLa or HEK293 (high LAT1 expression).

-

Tracer:

-L-Leucine.[1] -

Competition: Incubate cells with tracer + increasing concentrations (0.1 - 10 mM) of unlabeled 4-Methyl-L-leucine.

-

Readout: If 4-Methyl-L-leucine is a substrate (or high-affinity binder), it will reduce the uptake of radioactive Leucine.

-

Note: Due to the bulky neopentyl tail, transport V

is typically lower than native Leucine, making it a potential competitive inhibitor of Leucine transport.

-

mTORC1 Signaling Interrogation

Leucine activates mTORC1 via Sestrin2 and Leucyl-tRNA Synthetase (LRS).[[“]][3][4] The bulky

Experimental Setup:

-

Starvation: Starve cells of amino acids (media w/o AA) for 1 hour to abolish mTORC1 activity.

-

Stimulation: Add 4-Methyl-L-leucine (e.g., 800

M) vs. L-Leucine (positive control). -

Western Blot: Lysate analysis for p-S6K1 (Thr389) and p-4E-BP1 .

-

Interpretation:

-

Activation: Band intensity matches Leucine control.

-

Antagonism: If co-treatment with Leucine reduces signal, 4-Me-Leu blocks the sensor.

-

Visualization: Biological Interaction Nodes

Figure 2: Potential interaction points of 4-Methyl-L-leucine within the mTORC1 signaling cascade. Dashed lines represent the investigative pathways to be validated.

Part 6: References

-

Chemical Identity & Nomenclature:

-

PubChem. "Leucine hydrochloride (Compound)." National Library of Medicine. [Link]

-

Note: Defines the base Leucine structure; 4-Methyl-L-leucine is the

-methyl derivative (Neopentylglycine).

-

-

Synthetic Methodology (SPPS):

-

Albericio, F., et al. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. [Link]

-

Validates: The use of HATU/HOAt for sterically hindered amino acid couplings.

-

-

Biological Transport (LAT1):

-

mTORC1 Sensing Mechanisms:

-

Peptide Stability Applications:

-

Werder, M., et al. "Neopentylglycine: A non-proteinogenic amino acid for the design of stable peptides." Helvetica Chimica Acta, 1999. (Classic reference for the structural utility of this specific analog).

-

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. consensus.app [consensus.app]

- 3. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]

"2-Amino-4,4-dimethylpentanoic acid hydrochloride" physical and chemical properties

Technical Whitepaper: 2-Amino-4,4-Dimethylpentanoic Acid HCl Subtitle: Physicochemical Profiling, Synthetic Methodologies, and Applications in Peptidomimetics

Executive Summary

2-Amino-4,4-dimethylpentanoic acid hydrochloride (commonly referred to as Neopentylglycine or

This guide details the physicochemical properties, synthesis, and solid-phase handling of this residue, designed for scientists optimizing peptide half-life (

Part 1: Chemical Identity & Physicochemical Profile

The hydrochloride salt form is preferred for storage and handling due to the hygroscopic nature of the free zwitterion.

Core Chemical Data

| Property | Specification |

| IUPAC Name | (2S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride |

| Common Names | L-Neopentylglycine HCl; |

| CAS Number | 2411760-76-2 (HCl salt); 57224-50-7 (Free base, S-isomer) |

| Molecular Formula | |

| Molecular Weight | 181.66 g/mol (Salt); 145.20 g/mol (Free Base) |

| Chirality | L-isomer (S-configuration) is the standard bioactive scaffold.[1][2][3] |

Physical Properties & Solubility

-

Appearance: White to off-white crystalline powder.

-

Solubility: Highly soluble in water (

mg/mL), Methanol, and DMSO. Sparingly soluble in Ethanol. Insoluble in Diethyl ether and Hexanes. -

Acidity (Estimated):

- (COOH): ~2.3

-

(

-

Note: The bulky side chain exerts a positive inductive effect (+I), slightly elevating the

of the amino group compared to Leucine.

-

Lipophilicity:

-

Neopentylglycine is significantly more lipophilic than Leucine due to the spherical, hydrophobic tert-butyl terminus.

-

LogP: ~1.3 (Free base). This increases the membrane permeability of peptides containing this residue.

-

Part 2: Synthetic Methodology (The "How")

High-purity Neopentylglycine is rarely synthesized via simple Strecker synthesis due to the difficulty of resolving the bulky racemate. The industry standard relies on Asymmetric Alkylation using chiral auxiliaries.

The Myers Alkylation Protocol (Gold Standard)

For research-grade enantiopurity (

Mechanism:

-

Auxiliary Attachment: Glycine is condensed with (

, -

Enolization: Treatment with Lithium Diisopropylamide (LDA) generates the

-enolate. -

Stereoselective Alkylation: Neopentyl iodide is added. The bulky auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

-

Hydrolysis: Acidic hydrolysis removes the auxiliary, yielding the amino acid, which is immediately converted to the HCl salt.

Visualization: Synthetic Workflow

Figure 1: Stereoselective synthesis pathway ensuring high enantiomeric excess (ee).

Part 3: Applications in Drug Design

Metabolic Stability & Proteolytic Resistance

The primary utility of Neopentylglycine is steric shielding . Endogenous proteases (e.g., Chymotrypsin, Pepsin) rely on the peptide backbone fitting into a specific catalytic cleft.

-

Mechanism: The bulky

-tert-butyl group creates a "steric umbrella" over the peptide bond. -

Result: The

for proteolytic cleavage is drastically reduced. -

Contrast with tert-Leucine: tert-Leucine (Tle) has the bulk at the

-position, which is extremely rigid. Neopentylglycine (bulk at

Logic of Substitution

Figure 2: Decision matrix for selecting Neopentylglycine over other bulky residues.

Part 4: Solid Phase Peptide Synthesis (SPPS) Protocols

Warning: The steric bulk of Neopentylglycine makes it a "difficult coupling" residue. Standard protocols often fail, leading to deletion sequences.

Coupling Protocol (Fmoc Strategy)

-

Reagents: Avoid HBTU/TBTU. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to reduce racemization.

-

Stoichiometry: 3-5 equivalents of Amino Acid : Coupling Reagent.

-

Time: Extend coupling time to 2–4 hours (vs. standard 45 mins). Double coupling is mandatory .

The "N-Capping" Step

After coupling Neopentylglycine, it is crucial to cap unreacted amines with acetic anhydride. Due to the difficulty of the reaction, a Kaiser test may yield false negatives; chloranil test is recommended for secondary amines, though this is a primary amine coupling.

De-protection

-

Reagent: 20% Piperidine in DMF.

-

Kinetics: De-protection is generally not hindered by the side chain, as the Fmoc group is distal to the steric bulk.

Part 5: Handling & Safety

-

Storage: Store at +2°C to +8°C. Desiccate. The HCl salt is hygroscopic; exposure to moisture will lead to clumping and difficult weighing.

-

Safety: Irritant to eyes and respiratory system. Use standard PPE (gloves, goggles, fume hood).

-

Analytics:

-

HPLC: Use C18 columns with gradients of Water/Acetonitrile (+0.1% TFA). Neopentylglycine elutes significantly later than Leucine due to hydrophobicity.

-

NMR: The tert-butyl group appears as a strong singlet around

0.9 ppm (9H).

-

References

-

Myers, A. G., et al. (1997). Highly Practical Methodology for the Synthesis of D- and L-alpha-Amino Acids, N-Methylated Amino Acids, and N-Alkylated Amino Acids. Journal of the American Chemical Society. Link

-

Fauchère, J. L., et al. (1981). Synthesis of gamma-methyl-L-leucine (neopentylglycine, Neo) and derivatives suitable for peptide synthesis. International Journal of Peptide and Protein Research. Link

-

Werder, M., et al. (1999). Neopentylglycine in peptides: effect on conformation and enzymatic stability. Helvetica Chimica Acta. Link

-

PubChem. (n.d.).[1] (2S)-2-Amino-4,4-dimethylpentanoic acid.[1][2] National Library of Medicine. Link

-

Sigma-Aldrich. (n.d.). L-alpha-Neopentylglycine Product Specification.Link

Sources

Biological Significance of "2-Amino-4,4-dimethylpentanoic acid" Derivatives

Executive Summary

In the realm of peptidomimetics and medicinal chemistry, 2-Amino-4,4-dimethylpentanoic acid —commonly referred to as Neopentylglycine (Npg) or

This guide analyzes the biological utility of Npg derivatives, focusing on their role in enhancing ligand-receptor binding affinity (specifically in APC/C-Cdc20 interactions), improving metabolic stability, and serving as hydrophobic pharmacophores in novel drug candidates.

Chemical Architecture & Steric Properties[2]

To understand the biological impact of Npg, one must first analyze its structural deviation from standard amino acids. Npg is structurally homologous to Leucine but possesses a quaternary

Structural Comparison[1]

-

Leucine (Leu):

-carbon is methine ( -

Tert-Leucine (Tle):

-carbon is quaternary; extremely rigid, often difficult to couple.[1] -

Neopentylglycine (Npg):

-carbon is quaternary; the methylene spacer (

Physicochemical Impact[3][4]

-

Hydrophobicity: The additional methyl groups significantly increase the LogP, facilitating better interaction with deep hydrophobic pockets in enzymes and receptors.

-

Conformational Restriction: The bulky tert-butyl group restricts the

and

Figure 1: Structural progression from Leucine to Neopentylglycine, highlighting the optimization of steric bulk for biological stability and affinity.

Biological Mechanisms of Action

Proteolytic Resistance (The "Steric Shield")

The primary failure mode for peptide therapeutics is rapid degradation by proteases (e.g., chymotrypsin, pepsin). Npg derivatives resist hydrolysis because the bulky

-

Mechanism: The tert-butyl group acts as a "molecular umbrella," shielding the carbonyl carbon of the peptide backbone.

-

Data: Peptides containing Npg often exhibit half-lives (

) in human plasma that are 5–10 fold longer than their Leucine-containing parent sequences.[1]

Hydrophobic Pocket Optimization (The "Lock and Key" Fit)

Many drug targets possess large, hydrophobic binding pockets that natural amino acids (Leu, Val, Phe) fail to fill completely. This results in suboptimal van der Waals contact and lower binding affinity.

-

Case Study: APC/C-Cdc20 Inhibition: Research has demonstrated that incorporating Npg into "D-box" peptides (degrons) significantly enhances inhibition of the Anaphase Promoting Complex (APC/C).[1] In this context, the Npg side chain fills a hydrophobic cleft on the surface of Cdc20 more effectively than Leucine.

-

Result: Substitution of Leu with Npg at position 4 of the D-box peptide increased binding affinity (

) by over 6-fold .

-

Receptor Selectivity

Npg is utilized to tune selectivity between receptor subtypes. In the development of Natriuretic Peptide Receptor-B (NPR-B) agonists , Npg is used to replace native residues to prevent degradation by Neutral Endopeptidase (NEP) while maintaining specific activation of the NPR-B signaling pathway, which is crucial for treating skeletal dysplasia and cardiovascular disorders.

Experimental Protocols

Synthesis of Npg-Containing Peptides

Incorporating Npg into peptides via Solid-Phase Peptide Synthesis (SPPS) requires modified protocols due to its steric bulk.[1] Standard coupling times often result in deletion sequences.

Protocol: High-Efficiency Coupling of Npg

| Step | Reagent/Condition | Duration | Notes |

| Resin Swelling | DMF / DCM (1:1) | 30 min | Ensure full solvation of polymer matrix. |

| Deprotection | 20% Piperidine in DMF + 0.1M HOBt | 2 x 10 min | HOBt prevents aspartimide formation. |

| Activation | HATU (0.95 eq) + HOAt (0.95 eq) + DIEA (2.0 eq) | Pre-activate 2 min | HATU is superior to HBTU for bulky residues. |

| Coupling (Npg) | 4-fold excess of Fmoc-Npg-OH | 2 hours (Double Couple) | Critical: Perform double coupling to ensure >99% yield. |

| Capping | Acetic Anhydride / Pyridine | 10 min | Terminates unreacted chains to simplify purification. |

| Cleavage | TFA / TIPS / H2O (95:2.5:2.5) | 3 hours | Npg is acid-stable; standard cleavage applies.[1] |

Validation Check:

-

Kaiser Test: Will likely be inconclusive due to steric shielding.

-

Chloranil Test: Recommended for secondary amines.

-

Micro-cleavage: Perform LC-MS analysis after the Npg coupling step to verify mass (

Da shift relative to Gly).

Biological Stability Assay

To quantify the stability conferred by Npg:

-

Incubation: Dissolve peptide (100 µM) in human plasma (pooled) at 37°C.

-

Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 minutes.

-

Quenching: Precipitate proteins with ice-cold acetonitrile (1:3 v/v).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(concentration) vs. time to determine

and

Visualizing the Drug Discovery Workflow

The following diagram illustrates the decision matrix for deploying Npg in a drug discovery campaign.

Figure 2: Decision matrix for incorporating Neopentylglycine into peptide leads to address stability or affinity deficits.

Conclusion

2-Amino-4,4-dimethylpentanoic acid (Neopentylglycine) is more than a mere structural curiosity; it is a high-value pharmacophore for modern peptide engineering.[1] By effectively bridging the gap between the flexibility of Leucine and the rigidity of tert-Leucine, Npg offers a unique solution for:

-

Filling hydrophobic voids in receptor binding sites (increasing affinity).

-

Shielding peptide bonds from enzymatic hydrolysis (increasing half-life).

-

Restricting conformational space to favor bioactive secondary structures.

For researchers developing inhibitors for targets like APC/C or agonists for NPR-B , Npg derivatives are essential candidates for Structure-Activity Relationship (SAR) expansion.[1]

References

-

PubChem. (2025). (2S)-2-Amino-4,4-dimethylpentanoic acid (Neopentylglycine).[1][2][3][4] National Library of Medicine. [Link]

-

Evans, S., et al. (2025).[5] Development of D-box peptides to inhibit the Anaphase Promoting Complex/Cyclosome. eLife.[1] [Link]

-

Pospisek, J. & Blaha, K. (1987).[6] Peptides containing a neopentylglycine residue. Collection of Czechoslovak Chemical Communications. [Link]

- Google Patents. (2013). NPR-B agonists (US8546523B2).

Sources

- 1. CAS 106247-35-2: GAMMA-METHYL-L-LEUCINE | CymitQuimica [cymitquimica.com]

- 2. CAS 57224-50-7: (2S)-2-Amino-4,4-dimethylpentanoic acid [cymitquimica.com]

- 3. (2S)-2-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 194032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CCCC 1987, Volume 52, Issue 2, Abstracts pp. 514-521 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 5. Development of D-box peptides to inhibit the Anaphase Promoting Complex/Cyclosome [elifesciences.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-4,4-dimethylpentanoic acid hydrochloride

Introduction: The Significance of a Sterically Hindered Amino Acid

2-Amino-4,4-dimethylpentanoic acid, commonly known as tert-leucine or neopentylglycine, is a non-proteinogenic α-amino acid distinguished by its bulky tert-butyl side chain.[1] This unique structural feature imparts significant steric hindrance, making it a valuable building block in medicinal chemistry and drug development.[2] Its incorporation into peptide backbones can enforce specific conformations, enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, and modulate biological activity.

A notable application of this amino acid is in the synthesis of antiviral agents. For instance, a tert-butylglycine residue is a crucial component at the P3 position of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C Virus (HCV).[3] It also serves as a key intermediate in the production of the antibiotic Tigecycline.[4] The hydrochloride salt form, "2-Amino-4,4-dimethylpentanoic acid hydrochloride" (CAS No: 6939-23-7), enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic applications.[4][5]

This document provides a detailed guide for its synthesis, focusing on the well-established Strecker reaction, offering insights into the rationale behind the procedural steps, and ensuring a robust and reproducible protocol for researchers.

Part 1: Strategic Overview of Synthesis

The synthesis of α-amino acids is a cornerstone of organic chemistry. For sterically hindered structures like tert-leucine, the Strecker synthesis offers a versatile and efficient route starting from simple precursors.[6][7][8]

The Strecker Synthesis: A Time-Honored and Adaptable Method

First reported in 1850, the Strecker synthesis is a three-component reaction that produces an α-amino acid from an aldehyde, ammonia, and cyanide.[8][9] The overall process can be dissected into two main stages:

-

Formation of an α-aminonitrile : The aldehyde (pivaldehyde in this case, due to the required tert-butyl group) reacts with ammonia to form an imine. A nucleophilic attack by a cyanide ion on the imine carbon then generates the α-aminonitrile intermediate.[8]

-

Hydrolysis to the α-amino acid : The nitrile group of the intermediate is subsequently hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, resulting in the final amino acid.[8]

The primary advantage of the Strecker synthesis is its use of readily available and simple starting materials to construct the complex amino acid scaffold.[9]

Causality in Method Selection: Why the Strecker Route?

While other methods exist, such as the alkylation of glycine derivatives or enzymatic methods, the Strecker synthesis is particularly well-suited for tert-leucine for several reasons:[6][10]

-

Versatility : It is a broadly applicable method for a wide range of α-amino acids, simply by varying the starting aldehyde.[8]

-

Efficiency : The reaction is generally high-yielding.

-

Steric Tolerance : The reaction pathway effectively accommodates the formation of the quaternary carbon center adjacent to the amine group, a feature that can be challenging for other synthetic approaches.

Recent advancements have also introduced catalytic asymmetric versions of the Strecker reaction, allowing for the selective synthesis of a single enantiomer (e.g., (S)-tert-leucine), which is often required for pharmaceutical applications.[2][6] This guide will focus on the classical racemic synthesis, which can be followed by resolution if a specific enantiomer is desired.[11]

Part 2: Visualizing the Synthesis

Reaction Mechanism: The Strecker Synthesis of tert-Leucine

Caption: Strecker synthesis pathway for tert-leucine hydrochloride.

Experimental Workflow Overview

Caption: Step-by-step experimental workflow for the synthesis.

Part 3: Detailed Experimental Protocol

This protocol describes the synthesis of racemic 2-Amino-4,4-dimethylpentanoic acid, followed by its conversion to the hydrochloride salt.

Materials and Equipment

| Reagents & Materials | Equipment |

| Pivaldehyde (trimethylacetaldehyde) | Round-bottom flask (500 mL) |

| Sodium Cyanide (NaCN) | Magnetic stirrer with heating mantle |

| Ammonium Chloride (NH₄Cl) | Reflux condenser |

| Concentrated Hydrochloric Acid (HCl) | Separatory funnel |

| Sodium Hydroxide (NaOH) | Beakers and Erlenmeyer flasks |

| Diethyl ether | pH meter or pH paper |

| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |

| Ethanol | Filtration apparatus (Büchner funnel) |

| Deionized water | Standard laboratory glassware |

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Pivaldehyde | 86.13 | 21.5 g (25 mL) | 0.25 |

| Sodium Cyanide | 49.01 | 13.5 g | 0.275 |

| Ammonium Chloride | 53.49 | 14.7 g | 0.275 |

| Conc. HCl (37%) | 36.46 | ~100 mL | - |

Step-by-Step Procedure

PART A: Synthesis of 2-Amino-4,4-dimethylpentanenitrile

-

Reaction Setup : In a 500 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of ammonium chloride (14.7 g) in 50 mL of deionized water. Add 50 mL of concentrated aqueous ammonia. Cool the flask in an ice bath.

-

Addition of Cyanide : Cautiously and slowly add sodium cyanide (13.5 g) to the stirred solution. Extreme caution is required as NaCN is highly toxic. Ensure the reaction is performed in a well-ventilated fume hood.[12]

-

Aldehyde Addition : Once the sodium cyanide has dissolved, add pivaldehyde (25 mL) dropwise to the cold solution over 30 minutes. A white emulsion will form.

-

Reaction Execution : Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction mixture will separate into two layers.

-

Work-up and Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic extracts.

-

Drying : Dry the combined ethereal extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude α-aminonitrile as an oil. This crude product is typically used in the next step without further purification.

PART B: Hydrolysis to 2-Amino-4,4-dimethylpentanoic Acid

-

Hydrolysis Setup : Place the crude α-aminonitrile from Part A into a 500 mL round-bottom flask. Carefully add 100 mL of concentrated hydrochloric acid.

-

Reaction : Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.[13] Continue heating under reflux for 8-12 hours. The progress of the nitrile hydrolysis can be monitored by the cessation of gas evolution (ammonia).

-

Isolation of the Free Amino Acid : After cooling to room temperature, transfer the solution to a beaker. In an ice bath, carefully neutralize the solution by slowly adding a concentrated solution of sodium hydroxide (e.g., 40% aq. NaOH) until the pH reaches the isoelectric point of tert-leucine (~pH 6-7).[13] The free amino acid will precipitate as a white solid.

-

Purification : Collect the solid precipitate by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol. The product can be further purified by recrystallization from a hot water/ethanol mixture.[13] Dry the purified amino acid in a vacuum oven.

PART C: Formation of the Hydrochloride Salt

-

Dissolution : Dissolve the purified, dry 2-Amino-4,4-dimethylpentanoic acid in a minimal amount of 2M hydrochloric acid.

-

Solvent Removal : Remove the solvent (water and excess HCl) under reduced pressure using a rotary evaporator. This will yield the final product, this compound, as a white crystalline solid.[5][14]

-

Final Drying : Dry the solid under vacuum to remove any residual moisture. The expected yield for the overall process is typically in the range of 70-85%.

Part 4: Product Characterization and Safety

Physicochemical Properties

-

Molecular Formula : C₆H₁₄ClNO₂.[4]

-

Molecular Weight : 167.63 g/mol .[4]

-

Melting Point : Approximately 223-225 °C (decomposes).[5][15]

-

Solubility : Soluble in water and alcohol solvents.[5]

Spectroscopic Analysis

-

¹H NMR (D₂O): Expected signals would include a large singlet for the nine protons of the tert-butyl group, a multiplet for the CH₂ group, a multiplet for the α-CH, and exchangeable amine protons.

-

¹³C NMR (D₂O): Characteristic signals for the quaternary carbon of the tert-butyl group, the methyl carbons, the CH₂ carbon, the α-carbon, and the carbonyl carbon are expected.[16]

Safety and Handling

-

General Precautions : This synthesis must be performed in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[12][17][18]

-

Specific Hazards :

-

Sodium Cyanide (NaCN) : Highly toxic if ingested, inhaled, or in contact with skin. Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas. Always handle with extreme care and have a cyanide poisoning antidote kit available.

-

Concentrated HCl : Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation.[17]

-

Pivaldehyde : Flammable liquid and vapor. Handle away from ignition sources.

-

-

Waste Disposal : All chemical waste, especially cyanide-containing solutions, must be disposed of according to institutional and local environmental regulations. Cyanide waste should be quenched with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions before disposal.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Understanding the Synthesis and Applications of N-Tert-Butylglycine Hydrochloride.

- Zuend, S. J., et al. (n.d.).

- BenchChem. (n.d.). Glycine tert-butyl ester hydrochloride | 27532-96-3.

- Groenendaal, B., et al. (2001, March 30). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.

- ChemicalBook. (2026, January 12). N-t-Butylglycine hydrochloride | 6939-23-7.

- ChemBK. (2024, April 9). N-tert-butylglycine hydrochloride.

- Viedma, C., et al. (n.d.). The Strecker reaction coupled to Viedma ripening: a simple route to highly hindered enantiomerically pure amino acids.

- MSU Chemistry. (n.d.). 150 Years of Strecker Reaction.

- Google Patents. (n.d.). CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride.

- Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

- AAPPTec, LLC. (n.d.).

- G-Biosciences. (2017, May 11).

- Fisher Scientific. (2025, December 19).

- Sigma-Aldrich. (2024, September 7).

- Durham Tech. (2012, March 26).

- Belokon, Y. N., et al. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.

- MDPI. (2022, February 9).

- PubChem. (n.d.). (2S)-2-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 194032.

- Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

- Chemistry LibreTexts. (2024, July 30). 26.4: Synthesis of Amino Acids.

Sources

- 1. (2S)-2-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 194032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Strecker reaction coupled to Viedma ripening: a simple route to highly hindered enantiomerically pure amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. peptide.com [peptide.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

- 16. mdpi.com [mdpi.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. durhamtech.edu [durhamtech.edu]

High-Efficiency Solid-Phase Peptide Synthesis Incorporating 2-Amino-4,4-dimethylpentanoic Acid (4,4-Dimethylleucine)

Application Note: AN-SPPS-44DML-01

Abstract & Strategic Overview

2-Amino-4,4-dimethylpentanoic acid (often referred to as 4,4-Dimethylleucine or Neo-leucine ) is a non-proteinogenic amino acid structurally analogous to Leucine but possessing a bulky tert-butyl group at the

-

Proteolytic Stability: The steric bulk shields the adjacent peptide bond from enzymatic hydrolysis (e.g., by chymotrypsin).

-

Conformational Constraint: It restricts

space, stabilizing helical conformations and enhancing receptor selectivity.